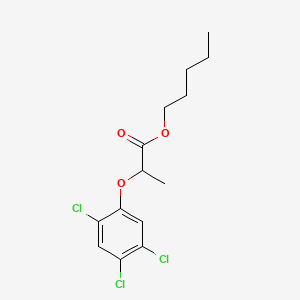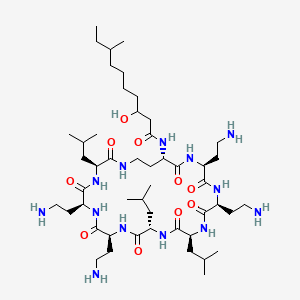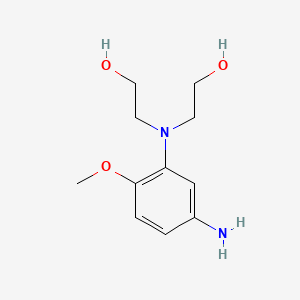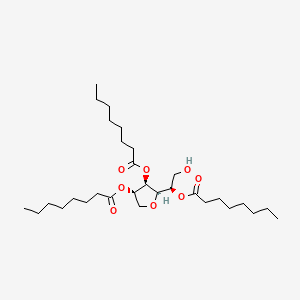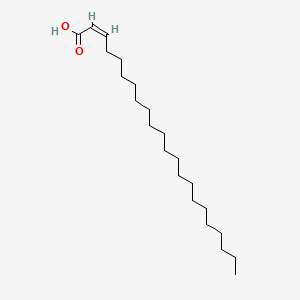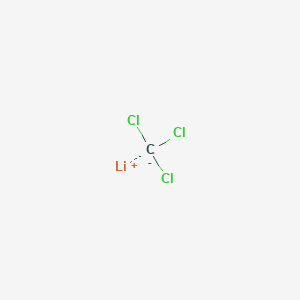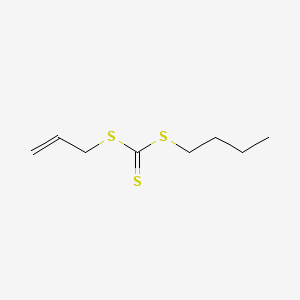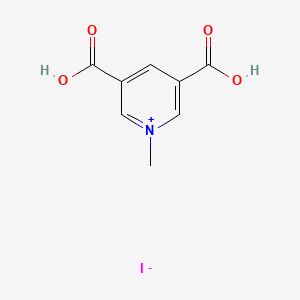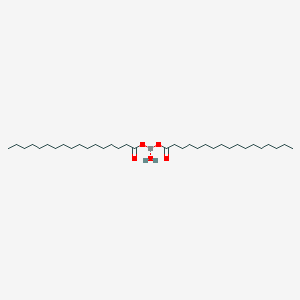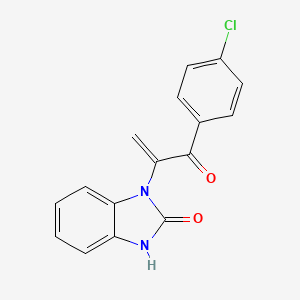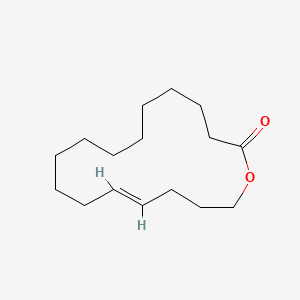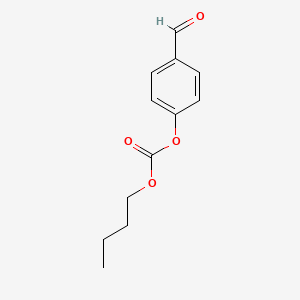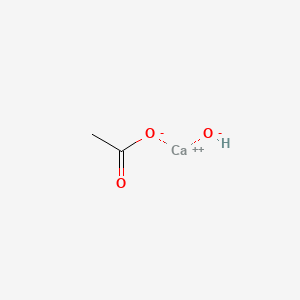
(Acetato-O)hydroxycalcium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetato-O)hydroxycalcium, also known by its chemical formula C2H4CaO3, is a compound that consists of calcium, acetate, and hydroxide ions. It has a molecular weight of 116.13 g/mol . This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acetato-O)hydroxycalcium typically involves the reaction of calcium hydroxide with acetic acid. The reaction can be represented as follows: [ \text{Ca(OH)}_2 + 2\text{CH}_3\text{COOH} \rightarrow \text{Ca(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]
In this reaction, calcium hydroxide reacts with acetic acid to form calcium acetate and water. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound involves similar chemical reactions but on a larger scale. The process typically includes the use of high-purity reactants and controlled reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration processes to remove any impurities .
化学反応の分析
Types of Reactions
(Acetato-O)hydroxycalcium undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form different products.
Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: This compound can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce calcium carbonate, while reduction reactions may yield calcium hydroxide .
科学的研究の応用
(Acetato-O)hydroxycalcium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other calcium compounds.
Biology: This compound is used in biological studies to investigate the role of calcium in cellular processes.
Medicine: this compound is used in the development of pharmaceuticals and as a calcium supplement in medical treatments.
Industry: It is used in the production of various industrial products, including plastics, ceramics, and fertilizers
作用機序
The mechanism of action of (Acetato-O)hydroxycalcium involves its interaction with various molecular targets and pathways. In biological systems, it acts as a source of calcium ions, which are essential for various cellular processes, including muscle contraction, nerve transmission, and bone formation. The compound can also interact with phosphate ions to form calcium phosphate, which is important for bone mineralization .
類似化合物との比較
Similar Compounds
Calcium Acetate: Similar to (Acetato-O)hydroxycalcium, calcium acetate is used as a calcium supplement and in various industrial applications.
Calcium Hydroxide: This compound is used in similar applications, including as a reagent in chemical reactions and in the production of industrial products.
Calcium Carbonate: Widely used in the pharmaceutical and industrial sectors, calcium carbonate shares some applications with this compound.
Uniqueness
This compound is unique due to its specific combination of acetate and hydroxide ions, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other calcium compounds may not be suitable .
特性
CAS番号 |
94158-23-3 |
|---|---|
分子式 |
C2H4CaO3 |
分子量 |
116.13 g/mol |
IUPAC名 |
calcium;acetate;hydroxide |
InChI |
InChI=1S/C2H4O2.Ca.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-2 |
InChIキー |
FAHRAYOVAVLWAA-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].[OH-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



